molecular formula C9H11N5O2 B414491 3,5,5'-TRIMETHYL-4'-NITRO-2'H-1,3'-BIPYRAZOLE

3,5,5'-TRIMETHYL-4'-NITRO-2'H-1,3'-BIPYRAZOLE

Cat. No.: B414491
M. Wt: 221.22g/mol
InChI Key: FDXAMFDRAQZQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is a heterocyclic compound featuring a bipyrazole core with specific substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Methylation: The methyl groups at the 3, 5, and 5’ positions are introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and methylation steps to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic cores.

Mechanism of Action

The mechanism by which 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl exerts its effects depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole rings can engage in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitropyrazole: Similar in structure but lacks the bipyrazole core.

    1,3,5-Trimethyl-4-nitropyrazole: Contains similar substituents but differs in the position of the nitro group.

    4-Nitro-1H-pyrazole: A simpler structure with only one pyrazole ring and a nitro group.

Uniqueness

3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is unique due to its bipyrazole core, which provides additional sites for functionalization and interaction compared to simpler pyrazole derivatives. This structural complexity enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22g/mol

IUPAC Name

3,5-dimethyl-1-(5-methyl-4-nitro-1H-pyrazol-3-yl)pyrazole

InChI

InChI=1S/C9H11N5O2/c1-5-4-6(2)13(12-5)9-8(14(15)16)7(3)10-11-9/h4H,1-3H3,(H,10,11)

InChI Key

FDXAMFDRAQZQOH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NNC(=C2[N+](=O)[O-])C)C

Canonical SMILES

CC1=CC(=NN1C2=NNC(=C2[N+](=O)[O-])C)C

solubility

25.9 [ug/mL]

Origin of Product

United States

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